molecular formula C24H19ClNP B1618166 Triphenyl[(4-chlorophenyl)imino]phosphorane CAS No. 31641-65-3

Triphenyl[(4-chlorophenyl)imino]phosphorane

Cat. No.: B1618166
CAS No.: 31641-65-3
M. Wt: 387.8 g/mol
InChI Key: FQCORUUEGHMUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl[(4-chlorophenyl)imino]phosphorane is an organophosphorus compound that features a phosphorus atom bonded to three phenyl groups and one imino group, which is further bonded to a 4-chlorophenyl group. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl[(4-chlorophenyl)imino]phosphorane can be synthesized through the reaction of triphenylphosphine with 4-chlorobenzonitrile in the presence of a base. The reaction typically involves heating the reactants in a suitable solvent such as toluene or benzene. The base, often sodium hydride or potassium tert-butoxide, facilitates the formation of the imino group by deprotonating the nitrile, allowing it to react with the triphenylphosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(4-chlorophenyl)imino]phosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the imino group under mild conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide and 4-chlorobenzaldehyde.

    Reduction: Triphenylphosphine and 4-chloroaniline.

    Substitution: Various substituted phosphoranes depending on the nucleophile used.

Scientific Research Applications

Triphenyl[(4-chlorophenyl)imino]phosphorane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triphenyl[(4-chlorophenyl)imino]phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating different types of chemical transformations. The imino group can also participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in many of the same applications.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine.

    (4-Iodophenyl)imino-triphenyl-phosphorane: A similar compound with an iodine atom instead of a chlorine atom.

Uniqueness

Triphenyl[(4-chlorophenyl)imino]phosphorane is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.

Properties

IUPAC Name

(4-chlorophenyl)imino-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClNP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCORUUEGHMUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953607
Record name [(4-Chlorophenyl)imino](triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31641-65-3
Record name NSC126619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-Chlorophenyl)imino](triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenyl[(4-chlorophenyl)imino]phosphorane
Reactant of Route 2
Reactant of Route 2
Triphenyl[(4-chlorophenyl)imino]phosphorane
Reactant of Route 3
Reactant of Route 3
Triphenyl[(4-chlorophenyl)imino]phosphorane
Reactant of Route 4
Reactant of Route 4
Triphenyl[(4-chlorophenyl)imino]phosphorane
Reactant of Route 5
Reactant of Route 5
Triphenyl[(4-chlorophenyl)imino]phosphorane
Reactant of Route 6
Reactant of Route 6
Triphenyl[(4-chlorophenyl)imino]phosphorane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.